N-(4H-chromeno[4,3-d]thiazol-2-yl)pentanamide
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Overview
Description
N-(4H-chromeno[4,3-d]thiazol-2-yl)pentanamide is a heterocyclic compound that features a chromeno-thiazole core structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to exhibit anti-inflammatory and anti-tubercular activities .
Mode of Action
It’s worth noting that similar compounds have been synthesized that combine thiazole and sulfonamide groups, which are known for their antibacterial activity .
Biochemical Pathways
Molecules containing a thiazole ring, when entering physiological systems, may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Result of Action
Similar compounds have shown potent antibacterial activity against both gram-negative and gram-positive bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)pentanamide typically involves the formation of the chromeno-thiazole core followed by the introduction of the pentanamide group. One common synthetic route includes:
Formation of the Chromeno-Thiazole Core: This can be achieved through a cyclization reaction involving a chromone derivative and a thioamide under acidic conditions.
Introduction of the Pentanamide Group: The chromeno-thiazole intermediate is then reacted with pentanoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4H-chromeno[4,3-d]thiazol-2-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
N-(4H-chromeno[4,3-d]thiazol-2-yl)pentanamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biology: It is studied for its effects on cellular pathways and its potential as a therapeutic agent.
Materials Science: The compound is explored for its use in the development of new materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide
- 2-amino-9H-chromeno[2,3-d]thiazol-9-ones
Uniqueness
N-(4H-chromeno[4,3-d]thiazol-2-yl)pentanamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a chromeno-thiazole core with a pentanamide group provides a versatile scaffold for further functionalization and optimization in drug development and materials science.
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-2-3-8-13(18)16-15-17-14-10-6-4-5-7-11(10)19-9-12(14)20-15/h4-7H,2-3,8-9H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHXPYHXTJWJRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NC2=C(S1)COC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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